3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine
Description
3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine (CAS: 1325760-59-5) is a bicyclic pyrazole derivative with a molecular weight of 191.28 g/mol and a purity of 95% . The compound features a bicyclo[2.2.1]heptane (norbornane) substituent at the 3-position of the pyrazole ring, a methyl group at the 4-position, and an amino group at the 5-position. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. Its hydrophobicity (logP ≈ 2.047) suggests moderate lipophilicity, which may influence bioavailability and receptor-binding interactions .
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-6-10(13-14-11(6)12)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H3,12,13,14) |
InChI Key |
OFCXQPCTYMXFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[221]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistency in product quality. This often requires the use of advanced equipment and techniques to control reaction parameters and monitor the progress of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Bicyclo Substituents
Key Observations :
- Positional Isomerism : The placement of the bicyclo substituent (C1 vs. C3) significantly impacts steric interactions. For example, the C1-substituted isomer (CAS 1432680-01-7) may exhibit distinct binding affinities in receptor assays due to altered spatial orientation .
Pyrazol-5-amine Derivatives with Non-Bicyclic Substituents
Key Observations :
- Aromatic vs. Aliphatic Substituents : Phenyl-substituted pyrazoles (e.g., 3-phenyl-1H-pyrazol-5-amine) exhibit higher logP values compared to bicyclo derivatives, favoring membrane permeability but risking metabolic instability .
- Extended Conjugation : Chromene-containing derivatives (e.g., compound 26a) demonstrate enhanced photophysical properties, suggesting applications in optoelectronics .
Benzodiazol/Benzoxazol Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1H-1,3-benzodiazol-5-amine | C15H19N3 | 241.33 | Benzodiazole core; bicyclo-CH2 linker |
| 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,3-benzoxazol-5-amine | C15H18N2O | 242.32 | Benzoxazole core; bicyclo-CH2 linker |
Key Observations :
- Heterocyclic Core Influence : Benzodiazol/benzoxazol derivatives exhibit stronger hydrogen-bonding capabilities due to nitrogen/oxygen atoms, enhancing interactions with biological targets .
- Molecular Weight : Higher molecular weights (~240 g/mol) may limit blood-brain barrier penetration compared to simpler pyrazoles .
Biological Activity
3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine, also known as 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews diverse research findings related to its biological activity, including in vitro and in vivo studies, mechanisms of action, and therapeutic implications.
- Chemical Formula: C11H17N3
- Molecular Weight: 191.28 g/mol
- IUPAC Name: 2-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine
- PubChem CID: 71683192
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent against various diseases, including cancer and inflammatory conditions.
Anticancer Activity
Recent studies indicate that compounds with bicyclic structures similar to this compound exhibit significant anticancer properties:
These studies suggest that the bicyclic structure enhances the binding affinity to DNA and apoptosis induction in various cancer cell lines.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects, particularly through its interaction with chemokine receptors:
- CXCR2 Antagonism: Research has shown that derivatives of bicyclic compounds can selectively inhibit CXCR2, a receptor involved in inflammatory responses, thereby reducing inflammation in models of chronic inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- DNA Binding Affinity: The bicyclic structure facilitates strong interactions with DNA, leading to increased cytotoxicity in cancer cells.
- Receptor Modulation: The compound's ability to act as an antagonist for specific chemokine receptors suggests a pathway for reducing inflammatory responses.
- Apoptosis Induction: Activation of caspases and modulation of apoptotic pathways have been observed in various cell types exposed to this compound.
Case Studies
Several case studies illustrate the potential of this compound:
Case Study 1: Antitumor Efficacy
A study involving mice with induced tumors demonstrated that administration of this compound resulted in significant tumor regression compared to control groups, indicating potent antitumor activity.
Case Study 2: Inflammatory Disease Model
In a model of arthritis, treatment with the compound led to reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
